2-Methoxy-5-phenoxyaniline

Azo Dye Synthesis Polyester Fiber Dyeing Disperse Dyes

Sourcing the correct phenoxyaniline regioisomer is critical for dye shade reproducibility and impurity profiling. This 2-methoxy-5-phenoxy isomer delivers: • Red to ruby shades on polyester as a coupling component, unlike the 3-phenoxy analog which yields orange. • Certified use as Iguratimod Impurity 147 for HPLC system suitability, not to be confused with 5-methoxy-2-phenoxyaniline (Impurity 6). • Consistent physical properties (mp 68-70°C) simplifying purification in multi-step synthesis.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 116289-67-9
Cat. No. B045517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-phenoxyaniline
CAS116289-67-9
Synonyms5-PHENOXY-O-ANISIDINE
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC2=CC=CC=C2)N
InChIInChI=1S/C13H13NO2/c1-15-13-8-7-11(9-12(13)14)16-10-5-3-2-4-6-10/h2-9H,14H2,1H3
InChIKeySCDKUQBOSDILAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-phenoxyaniline Product Overview


2-Methoxy-5-phenoxyaniline (CAS 116289-67-9), also known as 5-Phenoxy-o-anisidine, is an aromatic amine derivative characterized by a methoxy group at the 2-position and a phenoxy group at the 5-position of the aniline ring . This specific substitution pattern distinguishes it from other phenoxyaniline regioisomers and confers unique physicochemical properties, including a melting point of 68–70 °C and a boiling point of approximately 344 °C . The compound serves as a versatile intermediate in organic synthesis, with documented applications as a coupling component for azo disperse dyes on polyester fibers and as a reference standard for pharmaceutical impurity analysis [1][2].

  • Regioisomer-specific 2-methoxy-5-phenoxy substitution enables red-to-ruby azo dye palette
  • Mid-range melting point simplifies purification and solid-state handling
  • Serves as Iguratimod Impurity 147 reference standard and heterocyclic intermediate

2-Methoxy-5-phenoxyaniline Substitution Specificity


Phenoxyaniline derivatives cannot be treated as interchangeable commodity chemicals. The precise positioning of methoxy and phenoxy substituents on the aniline ring dictates both physicochemical behavior and downstream reactivity. For instance, the 2-methoxy-5-phenoxy substitution pattern of the title compound yields a melting point of 68–70 °C, substantially higher than that of 3-phenoxyaniline (41–44 °C) and lower than 4-phenoxyaniline (82–84 °C), directly impacting handling, purification, and formulation [1]. More critically, when employed as a coupling component in azo dye synthesis, the same substitution pattern produces red to ruby shades on polyester fibers, whereas the 3-phenoxyaniline analog yields orange tints under identical conditions [2]. In pharmaceutical analysis, the regioisomer 5-methoxy-2-phenoxyaniline (CAS 76838-72-7) corresponds to a different Iguratimod impurity (Impurity 6), while the 2-methoxy-5-phenoxy isomer is designated Impurity 147 [3][4]. Substituting one for the other would compromise dye shade reproducibility, physical property predictability, and regulatory compliance in impurity profiling.

If You Substitute With
Expected Consequence
3-Phenoxyaniline (different regioisomer)
Dye shade may shift from red/ruby to orange
4-Phenoxyaniline (different regioisomer)
Melting point rises ~14 °C, altering recrystallization and handling
5-Methoxy-2-phenoxyaniline (Impurity 6)
Incorrect impurity identity may invalidate Iguratimod analytical methods

2-Methoxy-5-phenoxyaniline Differentiation Evidence


Coloristic Differentiation: Red vs. Orange

When diazotized 2-chloro-4-nitraniline is coupled with N-β-cyanoethyl-2-methoxy-5-phenoxyaniline, the resulting azo disperse dye produces red tints on polyester fibers with excellent fastness to light and sublimation [1]. Replacing the coupling component with N-β-cyanoethyl-3-phenoxyaniline under identical coupling conditions yields an orange dye [1]. Furthermore, using 2-cyano-4-nitraniline as the diazo component with the same 2-methoxy-5-phenoxyaniline derivative produces ruby shades [1].

Coloristic Differentiation
Head-to-head
Red/Ruby (target) vs. Orange (3-phenoxy analog)
Supports color palette differentiation
Diazotization with 2-chloro-4-nitraniline; polyester dyeing
Azo Dye Synthesis Polyester Fiber Dyeing Disperse Dyes

Melting Point: Regioisomer Comparison

The melting point of 2-Methoxy-5-phenoxyaniline is reported as 68–70 °C . In contrast, the regioisomer 3-phenoxyaniline melts at 41–44 °C, 2-phenoxyaniline at 46–50 °C, and 4-phenoxyaniline at 82–84 °C [1][2]. This 27 °C difference versus 3-phenoxyaniline and 14 °C difference versus 4-phenoxyaniline directly influences recrystallization solvent selection, drying protocols, and storage recommendations.

Melting Point Range
Cross-study comparable
68–70 °C
Supports purification workflow selection
27 °C above 3-phenoxyaniline; 14 °C below 4-phenoxyaniline
Physicochemical Characterization Purification Solid-State Handling

Iguratimod Impurity 147 Specificity

2-Methoxy-5-phenoxyaniline (CAS 116289-67-9) is commercially cataloged and utilized as Iguratimod Impurity 147, a process-related impurity reference standard for the non-steroidal anti-inflammatory drug Iguratimod [1]. The structurally distinct regioisomer 5-methoxy-2-phenoxyaniline (CAS 76838-72-7) corresponds to Iguratimod Impurity 6 and is synthesized via a different route involving 3-iodo-4-phenoxy-anisole [2][3]. The two impurities exhibit different retention times and are quantified independently in HPLC methods.

Iguratimod Impurity Identity
Head-to-head
Impurity 147 (CAS 116289-67-9) vs. Impurity 6 (CAS 76838-72-7)
Distinct HPLC retention and synthetic origin
Method validation requires exact regioisomer
Pharmaceutical Analysis Impurity Profiling Reference Standards

Boiling Point and Density vs. Regioisomers

2-Methoxy-5-phenoxyaniline exhibits a predicted boiling point of 343.9 ± 27.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g/cm³ . By comparison, 3-phenoxyaniline boils at 329.5 °C (density 1.1 ± 0.1 g/cm³) and 4-phenoxyaniline boils at approximately 340 °C (density ~1.1 g/cm³) [1]. The ~14 °C higher boiling point and slightly elevated density of the 2-methoxy-5-phenoxy isomer reflect the contribution of the methoxy group and influence vacuum distillation parameters.

Boiling Point & Density
Cross-study comparable
343.9 °C / 1.2 g/cm³
Distinct process parameters for distillation
+14 °C vs. 3-phenoxyaniline; +0.1 g/cm³ density
Process Chemistry Distillation Solvent Selection

2-Methoxy-5-phenoxyaniline Application Scenarios


Synthesis of Red-to-Ruby Azo Disperse Dyes for Polyester Textiles

This compound is the coupling component of choice when developing disperse dyes that require red or ruby shades on polyester fibers with excellent light and sublimation fastness. As demonstrated in US3547571A, diazotization of 2-chloro-4-nitraniline followed by coupling with N-β-cyanoethyl-2-methoxy-5-phenoxyaniline yields a red dye, while using 2-cyano-4-nitraniline produces a ruby dye [1]. The 3-phenoxyaniline analog gives orange hues and cannot substitute for achieving this specific color range [1].

Pharmaceutical Impurity Reference Standard for Iguratimod (Impurity 147)

Analytical laboratories performing HPLC purity analysis of Iguratimod active pharmaceutical ingredient require 2-Methoxy-5-phenoxyaniline as Impurity 147 for method development, system suitability testing, and quantification of this specific process-related impurity [2]. The regioisomer 5-methoxy-2-phenoxyaniline (Impurity 6) is chemically distinct and cannot serve as a substitute, making accurate CAS-based procurement essential for regulatory compliance [3].

Ortho-Methoxy Heterocyclic Intermediate

The ortho-methoxy group in 2-Methoxy-5-phenoxyaniline provides both steric and electronic modulation that influences subsequent electrophilic aromatic substitution and diazonium chemistry. Its higher melting point (68–70 °C) compared to non-methoxylated analogs simplifies handling and purification during multi-step synthesis . Researchers targeting compounds where the 2-methoxy-5-phenoxy motif is required—such as certain kinase inhibitor scaffolds—should prioritize this specific isomer over 3- or 4-phenoxyaniline alternatives.

Application
Selection Property
Validation Focus
Red-to-ruby azo disperse dye synthesis
Regioisomer-specific substitution pattern
Color shade reproducibility and fastness
Pharmaceutical impurity reference standard (Iguratimod Impurity 147)
Exact regioisomer identity
HPLC retention time and impurity profiling accuracy
Ortho-methoxy heterocyclic intermediate for research
Electronic and steric ortho-methoxy effects
Reactivity and purification behavior

Technical Documentation Hub

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38 linked technical documents
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